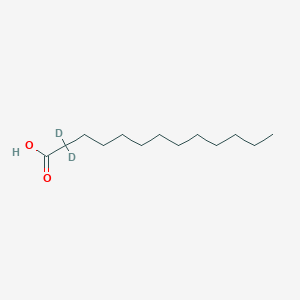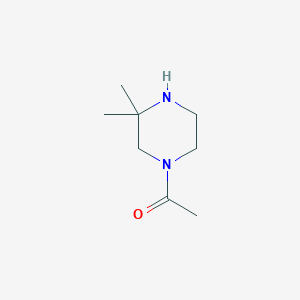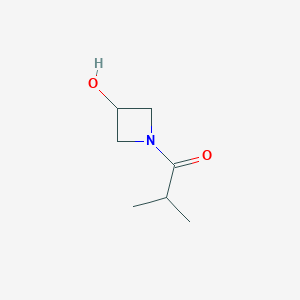
Tridecanoic-2,2-d2 acid(9CI)
Vue d'ensemble
Description
Tridecanoic-2,2-d2 acid(9CI), also known as 2,2-Dideutero-11-tridecanoic acid, is an important deuterated fatty acid used in scientific experiments. It is a long-chain fatty acid and a straight-chain saturated fatty acid . It is complexed to β-cyclodextrin (β-CD) for structural studies and can exist in three polymeric forms (A′, B′ and C′) when crystallized .
Synthesis Analysis
The synthesis of Tridecanoic-2,2-d2 acid(9CI) involves reaction with sodium hydroxide and water-d2 at 200 degrees Celsius for 72 hours .Molecular Structure Analysis
The molecular structure of Tridecanoic-2,2-d2 acid(9CI) can be viewed using Java or Javascript .Chemical Reactions Analysis
Tridecanoic-2,2-d2 acid(9CI) has been used in the synthesis of silver nanoparticles (AgNPs) which have shown higher antimicrobial efficacy than Tridecanoic-2,2-d2 acid itself .Physical And Chemical Properties Analysis
Tridecanoic-2,2-d2 acid(9CI) is a solid substance. Its boiling point is 236 °C/100 mmHg and its melting point is 41-42 °C (lit.) . The molecular weight of Tridecanoic-2,2-d2 acid(9CI) is 216.36 g/mol .Applications De Recherche Scientifique
Antimicrobial Properties
Tridecanoic acid-d2 has been identified as an antimicrobial compound. It was isolated from Bacillus sp. LBF-01 and has undergone purification processes such as column and multidimensional liquid chromatography (MDLC). Its antimicrobial efficacy has been characterized through various techniques including Thin-layer chromatography (TLC), Electrospray Ionisation Mass Spectrometry (ESI–MS), Ultraviolet–Visible (UV–Vis), and Fourier Transform Infrared spectroscopy .
Antipersister and Antibiofilm Agent
In the field of bacterial infection research, Tridecanoic acid-d2 serves as an antipersister and antibiofilm agent. It has been shown to inhibit Escherichia coli persistence and biofilm formation, which are critical factors in the development and resistance of bacterial infections .
Biofuel Research
Tridecanoic acid-d2 is also involved in biofuel research, particularly in the determination of fatty acid methyl esters derived from algae biomass. Gas Chromatography-Mass Spectrometry (GC-MS) techniques are used with a one-step esterification of free fatty acids and transesterification of glycerolipids to analyze biofuel components .
Safety and Hazards
Orientations Futures
Tridecanoic-2,2-d2 acid(9CI) has potential applications in the control of bacterial infections. It has been shown to inhibit Escherichia coli persistence and biofilm formation . Furthermore, the silver nanoparticles synthesized using Tridecanoic-2,2-d2 acid have shown higher antimicrobial efficacy, suggesting potential use in disease control .
Propriétés
IUPAC Name |
2,2-dideuteriotridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOJFHSIKHZHA-XUWBISKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64118-44-1 | |
| Record name | Tridecanoic-2,2-D2 acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)
![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)


![4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1429283.png)

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)
![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)


